N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
Description
This compound (RN: 919740-29-7) is a benzamide derivative featuring a 3,4,5-trimethoxybenzamide core linked to a benzofuran-chromen hybrid scaffold. Its molecular formula is C29H25NO7, with a molecular weight of 499.519 g/mol . Key structural elements include:
- 3,4,5-Trimethoxybenzamide group: A common pharmacophore in cytotoxic and antiproliferative agents.
Properties
Molecular Formula |
C29H25NO7 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C29H25NO7/c1-5-16-10-11-22-19(12-16)20(15-25(31)36-22)27-26(18-8-6-7-9-21(18)37-27)30-29(32)17-13-23(33-2)28(35-4)24(14-17)34-3/h6-15H,5H2,1-4H3,(H,30,32) |
InChI Key |
ROPKIGVPCOKDCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Benzofuran Moiety: The benzofuran ring can be constructed via a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Coupling of Intermediates: The chromenyl and benzofuran intermediates are then coupled using a suitable coupling reagent, such as N,N’-carbonyldiimidazole, to form the desired product.
Introduction of the Trimethoxybenzamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in various biological processes, such as DNA gyrase in bacteria or cyclooxygenase in inflammation.
Antioxidant Activity: The compound may scavenge free radicals and reduce oxidative stress, contributing to its protective effects against cellular damage.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound :
- Core : 3,4,5-Trimethoxybenzamide linked to a benzofuran-chromen system.
- Substituents : 6-Ethyl group on the chromen ring and a ketone at position 2 of the chromen .
Analog 1 : N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a)
- Core: 3,4,5-Trimethoxybenzamide with a furan-containing enaminone side chain.
- Substituents: o-Tolylamino group instead of chromen-benzofuran.
- Key Difference : Replaces chromen-benzofuran with a simpler furan and aromatic amine side chain .
Analog 2 : N-(3-(4-chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b)
- Core: Similar enaminone scaffold with 4-chlorophenylamino substitution.
- Key Difference : Chlorophenyl group enhances electronic effects compared to the ethyl-chromen system .
Analog 3 : 3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
Physicochemical Properties
Key Observations :
Shared Techniques :
- NMR: All compounds show diagnostic peaks for trimethoxybenzamide protons (δ ~3.8–4.0 ppm for OCH3) and aromatic protons (δ ~6.5–8.5 ppm) .
- IR : Consistent C=O (amide and ketone) and NH stretches .
Biological Activity
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a unique structural framework that combines elements of chromene, benzofuran, and trimethoxybenzamide functionalities. This structural complexity contributes to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C28H23NO6 |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 919739-93-8 |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. This inhibition can modulate cellular signaling pathways that are crucial for cell survival and proliferation.
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, reducing oxidative stress in cells and tissues.
- Anti-inflammatory Effects : Research indicates that this compound can reduce the production of pro-inflammatory cytokines, which play a significant role in chronic inflammatory diseases.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound induces apoptosis in cancer cell lines through:
- Activation of caspase pathways
- Modulation of Bcl-2 family proteins
For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines (e.g., breast and colon cancer) while sparing normal cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated using animal models. In one study, administration of the compound significantly reduced paw edema in rats induced by carrageenan, indicating its effectiveness as an anti-inflammatory agent . The mechanism was linked to the downregulation of COX and LOX enzymes involved in prostaglandin synthesis.
Case Studies
- Cardioprotective Effects : In a controlled study involving isoproterenol-induced myocardial infarction in rats, administration of this compound improved cardiac function and reduced markers of myocardial injury (e.g., LDH and CK-MB) . These findings suggest its potential for cardiovascular protection.
- Neuroprotective Activity : Preliminary studies indicate that this compound may also have neuroprotective effects against oxidative stress-induced neuronal damage. It was shown to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
